molecular formula C8H8FN B1316176 4-Fluoroindoline CAS No. 552866-98-5

4-Fluoroindoline

Cat. No. B1316176
M. Wt: 137.15 g/mol
InChI Key: CMQOXZRRFDMQKY-UHFFFAOYSA-N
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Description

4-Fluoroindoline is a chemical compound with the molecular formula C8H8FN . It has an average mass of 137.154 Da and a mono-isotopic mass of 137.064072 Da .


Molecular Structure Analysis

The molecular structure of 4-Fluoroindoline consists of a six-membered benzene ring fused to a five-membered nitrogen-containing indoline ring . The fluorine atom is attached to the fourth carbon in the indoline ring .


Physical And Chemical Properties Analysis

4-Fluoroindoline has a density of 1.2±0.1 g/cm3, a boiling point of 215.7±29.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 37.2±0.3 cm3, a polar surface area of 12 Å2, and a molar volume of 118.8±3.0 cm3 .

Safety And Hazards

While specific safety and hazard information for 4-Fluoroindoline is not available, it’s important to handle all chemical compounds with care. Always use personal protective equipment and work in a well-ventilated area .

properties

IUPAC Name

4-fluoro-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMQOXZRRFDMQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585690
Record name 4-Fluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoroindoline

CAS RN

552866-98-5
Record name 4-Fluoro-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of sodium borohydride (560 mg) in diethyl ether (6 ml) was added dropwise zinc chloride (1.0 M solution in diethyl ether, 7.4 ml). The mixture was stirred at room temperature under argon atmosphere for 1 day. To the resultant mixture was added dropwise a solution of 4-fluoroindole (500 mg) in diethyl ether (5 ml). After being stirred at room temperature under argon atmosphere for 12 days, thereto was added a cold 0.5 N aqueous hydrochloric acid solution (30 ml) at 0° C. After that, the mixture was basified with a cold 2 N aqueous sodium hydroxide solution at 0° C., and extracted with ethyl acetate 3 times. The combined organic layer was dried over magnesium sulfate, and the insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=100:0-80:20) to give the titled compound (351 mg) as pale yellow oil. APCI-Mass m/Z 138 (M+H). 1H-NMR (DMSO-d6) δ 2.93 (t, J=8.6 Hz, 2H), 3.46 (t, J=8.6 Hz, 2H), 5.78 (br-s, 1H), 6.24-6.31 (m, 2H), 6.87-6.94 (m, 1H).
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.4 mL
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

Sodium cyanoborohydride (1.86 g, 29.62 mmol) was added portion wise to a solution of 4-fluoro-1H-indole (2 g, 14.81 mmol) in acetic acid (20 mL) at 0° C. and stirred at ambient temperature for 2 h. The resulting mixture was concentrated in vacuo and partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (5×30 mL). The combined organic layers were then washed with water (5×20 mL), sodium bicarbonate solution (3×30 mL), brine (3×20 mL), dried over anhydrous sodium sulphate and concentrated in vacuo to give the crude product. Purification by column chromatography over neutral alumina using 5% ethyl acetate in hexane as eluent to afforded 4-fluoroindoline (1 g, 45%) as a brown liquid.
Quantity
1.86 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
45%

Synthesis routes and methods III

Procedure details

To a stirred solution of 4-fluoro-1H-indole (950 mg, 7.03 mmol) in Acetic Acid (20 mL) at 12° C. under nitrogen was added sodium cyanoborohydride (1458 mg, 23.20 mmol) portionwise. The reaction was stirred at 12° C. for 2 hours, and at room temperature overnight. The reaction was worked up by pouring into sodium hydroxide (10 N). The aqueous was extracted with diethyl ether (3×100 mL), and the combined organics dried over sodium sulfate. LCMS analysis at this point indicated presence of product and some acylated product, along with some acylated starting material. The crude was dissolved in THF (10 mL) and treated with NaOH (6 N, 2 mL), then stirred at r.t. for 2 h. The reaction was stirred overnight, but no change in LCMS was observed, so the organic layer was removed, and the aqueous extracted with diethyl ether (2×10 mL), the combined organics were dried over sodium sulfate. The dried solution was filtered and concentrated, and the residue was purified by flash chromatography (0-25% EtOAc in hexanes, 24-g silica gel column) to afford 4-fluoro-2,3-dihydro-1H-indole (510 mg, 3.72 mmol, 52.9% yield) as a colorless oil. LC-MS (ES) m/z=138 [M+H]+. 1H NMR (400 MHz, DMSO-d6) δ 2.94 (t, J=8.59 Hz, 2H), 3.48 (t, J=8.59 Hz, 2H), 5.79 (br. s., 1H), 6.23-6.35 (m, 2H), 6.87-6.99 (m, 1H).
Quantity
950 mg
Type
reactant
Reaction Step One
Quantity
1458 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoroindoline
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Reactant of Route 3
4-Fluoroindoline
Reactant of Route 4
4-Fluoroindoline
Reactant of Route 5
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Reactant of Route 6
4-Fluoroindoline

Citations

For This Compound
6
Citations
JM Axten, SP Romeril, A Shu, J Ralph… - ACS medicinal …, 2013 - ACS Publications
… We synthesized 4-fluoroindoline derivatives of the advanced analogues and found that 6-… general trend of increased biochemical activity we observed for 4-fluoroindoline analogues. …
Number of citations: 215 pubs.acs.org
F Gonzalez-Lopez de Turiso, X Hao… - Journal of Medicinal …, 2016 - ACS Publications
Optimization of the potency and pharmacokinetic profile of 2,3,4-trisubstituted quinoline, 4, led to the discovery of two potent, selective, and orally bioavailable PI3Kδ inhibitors, 6a (AM-…
Number of citations: 10 pubs.acs.org
AS Babushkin, MB Nawrozkij, IA Novakov… - …, 2016 - cyberleninka.ru
… [4] Finally, Gontch-arov AV and Potoski JR have reported the synthesis of 4'-fluorospiro[cyclopropane-1,3'-indol]-2'(1'H)-one via 3,3-dialkylation of 4-fluoroindoline-2-one with 1,2-dibro-…
Number of citations: 4 cyberleninka.ru
C Scarpellini, S Valembois, K Goossens, M Vadi… - Frontiers in …, 2023 - frontiersin.org
… amide group of UAMC-3861 interacted with the backbone amine of Asp156 while the gatekeeper Met92 and Met67 formed methionine-aromatic interactions with the 4-fluoroindoline …
Number of citations: 9 www.frontiersin.org
T Mochizuki, A Tanimura, A Nezu, M Ito, H Abe, Y Ito… - Tetrahedron …, 2010 - Elsevier
… Another target compound 3b was synthesized by employing 4-fluoroindoline as an acceptor instead of indoline in the glycosidation step with the donor 8, as shown in Scheme 2. …
Number of citations: 9 www.sciencedirect.com
Y Shi, Q Gao, S Xu - The Journal of Organic Chemistry, 2018 - ACS Publications
We report an asymmetric dearomative silylation reaction of 3-acylindoles using a chiral NHC-copper(I) complex as catalyst to afford a range of cyclic α-aminosilanes with high regio- and …
Number of citations: 21 pubs.acs.org

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